molecular formula C22H29N3O B2426244 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide CAS No. 1049474-14-7

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide

Cat. No.: B2426244
CAS No.: 1049474-14-7
M. Wt: 351.494
InChI Key: GXVCCKBDVVYMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a phenylpiperazinyl propyl group attached to a 3-phenylpropanamide moiety . Further structural analysis can be performed using techniques such as X-ray crystallography .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide have been synthesized and evaluated for their anticonvulsant activity. These compounds have displayed promising results in preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents. These studies demonstrate the compound's ability to protect against seizures without impairing motor coordination, highlighting its therapeutic potential in epilepsy treatment (Kamiński et al., 2015), (Kamiński et al., 2016).

Neurokinin-1 Receptor Antagonism

Another study has reported the development of a water-soluble neurokinin-1 receptor antagonist with high affinity and orally active properties. This compound is effective in pre-clinical tests relevant to emesis and depression, suggesting its utility in treating these conditions (Harrison et al., 2001).

Histone Deacetylase Inhibition

Compounds related to this compound have been evaluated as novel histone deacetylase inhibitors (HDACi), a class of agents in the treatment of cancer and other disorders. These compounds have shown in vitro antiproliferative activity and remarkable stability in vivo, offering a promising approach for therapeutic applications (Thaler et al., 2010).

Future Directions

The future directions for the study of “3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide” could involve further investigation of its potential therapeutic applications, including its anti-inflammatory activities . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.

Mechanism of Action

Target of Action

It has been found to exhibit potent anti-inflammatory activities . Anti-inflammatory agents often target enzymes like cyclooxygenases (COX) or proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity, it may inhibit the production of pro-inflammatory mediators or cytokines . It could potentially interfere with the signaling pathways that lead to the expression of these mediators, thereby reducing inflammation.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in inflammation. These could include the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes, key mediators of inflammation. By inhibiting enzymes in this pathway, the compound could reduce the production of these mediators and thereby decrease inflammation .

Result of Action

The compound has been found to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model in vivo . This suggests that it can effectively reduce inflammation in this model, likely by inhibiting the production of pro-inflammatory mediators.

Properties

IUPAC Name

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-15-24-16-18-25(19-17-24)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVCCKBDVVYMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.